molecular formula C11H12BrN3 B13212389 N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13212389
M. Wt: 266.14 g/mol
InChI Key: ZLXGLYOOKLRYIL-UHFFFAOYSA-N
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Description

N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine: is an organic compound with the molecular formula C11H12BrN3 and a molecular weight of 266.14 g/mol . This compound features a pyrazole ring substituted with a bromophenyl group and a methyl group, making it a member of the phenylpyrazole class of compounds. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium amide (NaNH2) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the bromophenyl group can yield a phenyl-substituted pyrazole.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine is not well-documented. as a member of the phenylpyrazole class, it is likely to interact with various molecular targets, including enzymes and receptors, through its aromatic and heterocyclic structures. These interactions can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group and a methylated pyrazole ring makes it a versatile intermediate in the synthesis of various bioactive compounds.

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C11H12BrN3/c1-15-7-6-11(14-15)13-8-9-2-4-10(12)5-3-9/h2-7H,8H2,1H3,(H,13,14)

InChI Key

ZLXGLYOOKLRYIL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC=C(C=C2)Br

Origin of Product

United States

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